Cas no 1247062-34-5 (1-(bromomethyl)-1-butoxy-3-methylcyclohexane)

1-(bromomethyl)-1-butoxy-3-methylcyclohexane 化学的及び物理的性質
名前と識別子
-
- 1-(bromomethyl)-1-butoxy-3-methylcyclohexane
- Cyclohexane, 1-(bromomethyl)-1-butoxy-3-methyl-
- AKOS011390429
- EN300-1134010
- CS-0283177
- 1247062-34-5
-
- インチ: 1S/C12H23BrO/c1-3-4-8-14-12(10-13)7-5-6-11(2)9-12/h11H,3-10H2,1-2H3
- InChIKey: JSRJYSWVGYDNBG-UHFFFAOYSA-N
- ほほえんだ: C1(CBr)(OCCCC)CCCC(C)C1
計算された属性
- せいみつぶんしりょう: 262.09323g/mol
- どういたいしつりょう: 262.09323g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 9.2Ų
じっけんとくせい
- 密度みつど: 1.15±0.1 g/cm3(Predicted)
- ふってん: 286.6±13.0 °C(Predicted)
1-(bromomethyl)-1-butoxy-3-methylcyclohexane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1134010-0.25g |
1-(bromomethyl)-1-butoxy-3-methylcyclohexane |
1247062-34-5 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
Enamine | EN300-1134010-1.0g |
1-(bromomethyl)-1-butoxy-3-methylcyclohexane |
1247062-34-5 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1134010-1g |
1-(bromomethyl)-1-butoxy-3-methylcyclohexane |
1247062-34-5 | 95% | 1g |
$914.0 | 2023-10-26 | |
Enamine | EN300-1134010-2.5g |
1-(bromomethyl)-1-butoxy-3-methylcyclohexane |
1247062-34-5 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
Enamine | EN300-1134010-5g |
1-(bromomethyl)-1-butoxy-3-methylcyclohexane |
1247062-34-5 | 95% | 5g |
$2650.0 | 2023-10-26 | |
Enamine | EN300-1134010-0.5g |
1-(bromomethyl)-1-butoxy-3-methylcyclohexane |
1247062-34-5 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1134010-10g |
1-(bromomethyl)-1-butoxy-3-methylcyclohexane |
1247062-34-5 | 95% | 10g |
$3929.0 | 2023-10-26 | |
Enamine | EN300-1134010-0.05g |
1-(bromomethyl)-1-butoxy-3-methylcyclohexane |
1247062-34-5 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353847-1g |
1-(Bromomethyl)-1-butoxy-3-methylcyclohexane |
1247062-34-5 | 98% | 1g |
¥30834.00 | 2024-08-09 | |
Enamine | EN300-1134010-0.1g |
1-(bromomethyl)-1-butoxy-3-methylcyclohexane |
1247062-34-5 | 95% | 0.1g |
$804.0 | 2023-10-26 |
1-(bromomethyl)-1-butoxy-3-methylcyclohexane 関連文献
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
1-(bromomethyl)-1-butoxy-3-methylcyclohexaneに関する追加情報
1-(Bromomethyl)-1-butoxy-3-methylcyclohexane (CAS No. 1247062-34-5): A Comprehensive Overview
1-(Bromomethyl)-1-butoxy-3-methylcyclohexane (CAS No. 1247062-34-5) is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry, pharmaceuticals, and material science. This cyclohexane derivative, characterized by its unique bromomethyl and butoxy functional groups, serves as a versatile intermediate in the synthesis of complex molecules. Its molecular structure, which includes a 3-methylcyclohexane backbone, offers distinct reactivity patterns that are valuable for researchers and industrial applications alike.
The compound's CAS number 1247062-34-5 is a critical identifier for chemists and procurement specialists seeking high-purity reagents. With the growing demand for custom synthesis intermediates, 1-(bromomethyl)-1-butoxy-3-methylcyclohexane has become a topic of interest in online searches related to organic synthesis building blocks and cyclohexane derivatives. Its applications span from pharmaceutical research, where it may be used in drug discovery, to polymer chemistry, where it could serve as a monomer or cross-linking agent.
Recent trends in chemical research highlight the importance of functionalized cyclohexane compounds like 1-(bromomethyl)-1-butoxy-3-methylcyclohexane. Many researchers are searching for information about ether-containing cyclohexanes and brominated cyclic compounds, making this substance particularly relevant. The compound's butoxy group contributes to its solubility profile, while the bromomethyl moiety offers excellent leaving group properties for nucleophilic substitution reactions.
From a synthetic chemistry perspective, 1-(bromomethyl)-1-butoxy-3-methylcyclohexane presents interesting possibilities for ring-functionalization strategies. The presence of both electron-donating (butoxy) and electron-withdrawing (bromomethyl) groups on the same carbon atom creates unique electronic effects that can be exploited in reaction design. This characteristic makes the compound valuable for studies on steric effects in cyclohexane systems and regioselective transformations.
The market for specialty cyclohexane derivatives has been growing steadily, with increased demand from the pharmaceutical and advanced materials sectors. 1-(Bromomethyl)-1-butoxy-3-methylcyclohexane fits well into this niche, particularly for applications requiring bulky substituents or controlled reactivity. Current research trends suggest rising interest in such compounds for developing new synthetic methodologies and functional materials.
In analytical chemistry, 1-(bromomethyl)-1-butoxy-3-methylcyclohexane (CAS 1247062-34-5) serves as an interesting subject for structural elucidation techniques. Its complex substitution pattern makes it a good candidate for demonstrating advanced NMR spectroscopy methods and mass spectrometry fragmentation patterns. Many chemistry students and researchers search for information about spectral analysis of substituted cyclohexanes, making this aspect particularly relevant.
The compound's stability and storage requirements are frequent topics of inquiry among laboratory professionals. Proper handling of bromomethyl-containing compounds like 1-(bromomethyl)-1-butoxy-3-methylcyclohexane requires understanding their chemical stability under various conditions. This information is crucial for researchers looking to incorporate this reagent into their multi-step synthetic sequences.
From a green chemistry perspective, there's growing interest in developing more sustainable routes to compounds like 1-(bromomethyl)-1-butoxy-3-methylcyclohexane. Researchers are exploring catalytic methods and atom-economical processes for synthesizing such functionalized cyclohexanes. These developments align with current searches for eco-friendly synthetic chemistry and green alternatives to traditional reagents.
The pharmaceutical potential of 1-(bromomethyl)-1-butoxy-3-methylcyclohexane (CAS 1247062-34-5) lies in its ability to serve as a precursor for bioactive molecule synthesis. Its structural features are particularly relevant for developing compounds with improved pharmacokinetic properties, a hot topic in current medicinal chemistry research. Many drug discovery programs involve searches for novel cyclohexane-based scaffolds, making this compound of significant interest.
In material science applications, the 1-butoxy-3-methylcyclohexane moiety of this compound offers interesting possibilities for designing specialty polymers with tailored properties. The combination of aliphatic character and ether functionality can influence material characteristics such as glass transition temperature and solubility parameters. These aspects are frequently searched by researchers working on advanced material development.
For those involved in chemical education, 1-(bromomethyl)-1-butoxy-3-methylcyclohexane presents excellent opportunities to teach concepts of conformational analysis and steric effects. The compound's structure allows for discussions about 1,3-diaxial interactions and the influence of substituents on cyclohexane ring conformation. These topics are perennially popular in organic chemistry curricula and online learning resources.
The commercial availability of 1-(bromomethyl)-1-butoxy-3-methylcyclohexane (CAS 1247062-34-5) has expanded in recent years to meet research demands. Suppliers often highlight its purity grade and custom synthesis options, responding to market needs for high-quality research chemicals. Procurement specialists frequently search for information about reliable sources and bulk quantities of such specialized compounds.
Looking forward, the applications of 1-(bromomethyl)-1-butoxy-3-methylcyclohexane are likely to expand as researchers discover new uses for multifunctional cyclohexane derivatives. Its combination of reactivity and stability makes it valuable for emerging areas like click chemistry and bioconjugation techniques. These developing applications align with current scientific trends and frequently searched topics in chemical research databases.
In conclusion, 1-(bromomethyl)-1-butoxy-3-methylcyclohexane (CAS No. 1247062-34-5) represents an important building block in modern organic synthesis with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity profile continue to make it a compound of interest for researchers addressing challenges in molecular design, material development, and pharmaceutical innovation.
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